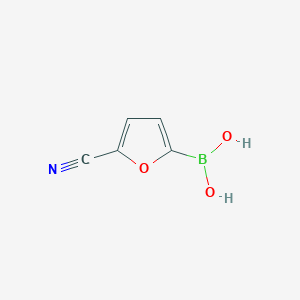

(5-Cyanofuran-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Cyanofuran-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted with a cyano group and a boronic acid group

Applications De Recherche Scientifique

(5-Cyanofuran-2-yl)boronic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be employed in the development of boron-containing biomolecules for biological studies.

Industry: The compound is used in the synthesis of advanced materials, including polymers and sensors.

Mécanisme D'action

Target of Action

The primary target of (5-Cyanofuran-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with formally nucleophilic organic groups, which are transferred from boron to palladium .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid component of the compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the SM cross-coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and non-toxicity , which suggests that this compound may have favorable ADME properties.

Result of Action

The molecular result of the action of this compound is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain salts can induce significant rate acceleration in the bond exchange process . Additionally, structural changes in saccharides can influence the binding affinity of boronic acids . These factors can potentially influence the efficacy and stability of this compound in its action environment.

Analyse Biochimique

Biochemical Properties

They can form cyclic esters with 1,2- or 1,3-diols, which leads to significant changes in fluorescence . This property has been utilized in various sensing applications .

Molecular Mechanism

The molecular mechanism of (5-Cyanofuran-2-yl)boronic acid is not well-defined. Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, boronic acids undergo transmetalation, a process where they transfer a group to a metal .

Metabolic Pathways

Boronic acids are known to participate in Suzuki–Miyaura coupling, a reaction that forms carbon–carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanofuran-2-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 5-cyanofuran using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: (5-Cyanofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Boronic esters or borates.

Substitution: Substituted furan derivatives.

Comparaison Avec Des Composés Similaires

Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a furan ring.

(5-Formylfuran-2-yl)boronic acid: A related compound with a formyl group instead of a cyano group.

Uniqueness: (5-Cyanofuran-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the furan ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Activité Biologique

(5-Cyanofuran-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a boronic acid derivative that exhibits unique interactions with biological molecules, particularly proteins and enzymes. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature utilized in various biochemical applications.

- Protein Interaction : Boronic acids can interact with specific amino acids in proteins, influencing their activity. For instance, they have been shown to bind to insulin, potentially modulating its function and stability .

- Catalytic Activity : this compound may act as a catalyst in organic transformations, which can be relevant for drug synthesis and other biochemical processes .

- Biosensing Applications : The compound's ability to form complexes with diols has led to its use in biosensors, where it can detect specific biomolecules through electrochemical signals .

Table 1: Biological Activity Summary

Case Studies

Case Study 1: Insulin Interaction

A study utilizing computational models showed that various boronic acids, including this compound, exhibited significant binding affinities to insulin. The binding energies suggest that these compounds could stabilize insulin's structure, enhancing its therapeutic efficacy .

Case Study 2: Catalytic Applications

Research indicates that this compound can facilitate the dehydration of carbohydrates into furanic compounds, which are valuable in the production of biofuels and other chemicals. This catalytic action is pivotal in biomass conversion processes .

Pharmacological Profile

The pharmacological profile of this compound includes its potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been noted as a substrate for CYP3A4, indicating possible interactions with other medications metabolized by this enzyme .

Table 2: Pharmacological Properties

| Property | Value |

|---|---|

| CYP Enzyme Inhibition | CYP3A4 Inhibitor |

| Skin Permeation | Log Kp = -6.74 cm/s |

| Solubility | 1.76 mg/ml |

Propriétés

IUPAC Name |

(5-cyanofuran-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJDRKYWTRYVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.